
5-Methoxy-1-benzofuran-7-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-benzofuran-7-sulfonylchloride is a synthetic chemical compound that has garnered significant interest in scientific research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-benzofuran-7-sulfonylchloride typically involves the sulfonylation of 5-methoxy-1-benzofuran. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The general reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The reaction can be represented as follows:
5-Methoxy-1-benzofuran+Chlorosulfonic acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-benzofuran-7-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form 5-methoxy-1-benzofuran-7-sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of 5-formyl-1-benzofuran-7-sulfonylchloride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (e.g., chromium trioxide), solvent (e.g., acetic acid), room temperature.
Major Products
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
5-Formyl-1-benzofuran-7-sulfonylchloride: Formed by oxidation of the methoxy group.
Applications De Recherche Scientifique
5-Methoxy-1-benzofuran-7-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with amino groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-benzofuran-7-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity can lead to the formation of stable sulfonamide bonds, which can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-1-benzofuran-2-sulfonylchloride
- 5-Methoxy-1-benzofuran-3-sulfonylchloride
- 5-Methoxy-1-benzofuran-4-sulfonylchloride
Uniqueness
5-Methoxy-1-benzofuran-7-sulfonylchloride is unique due to the position of the sulfonyl chloride group on the benzofuran ring. This specific positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a distinct compound of interest in various research applications.
Propriétés
Formule moléculaire |
C9H7ClO4S |
|---|---|
Poids moléculaire |
246.67 g/mol |
Nom IUPAC |
5-methoxy-1-benzofuran-7-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h2-5H,1H3 |
Clé InChI |
DUCWENBQKLUWSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CO2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
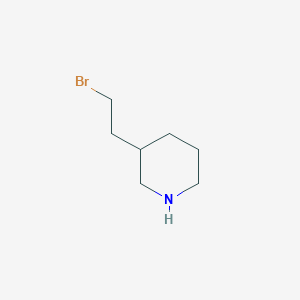
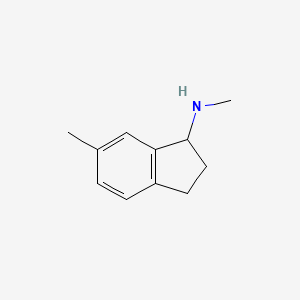
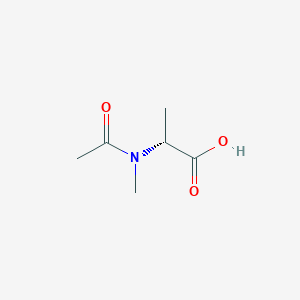
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
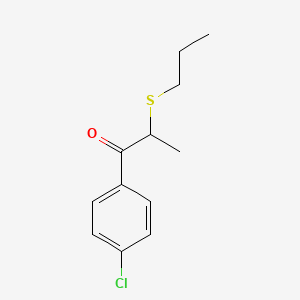
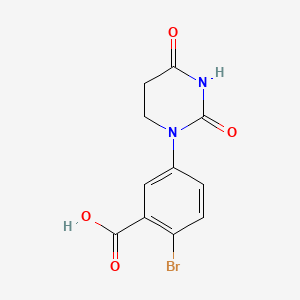
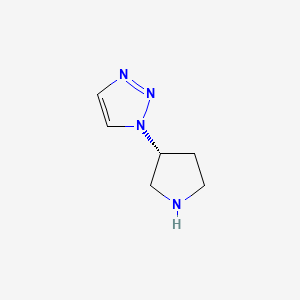
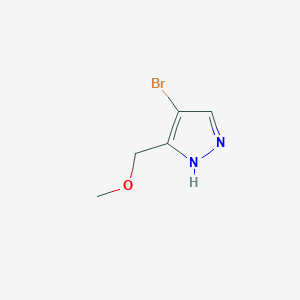
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

